molecular formula C18H19N3O2 B11150559 ethyl N-[8-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]carbamate

ethyl N-[8-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]carbamate

Cat. No.: B11150559
M. Wt: 309.4 g/mol
InChI Key: JBHSFNHOSUBTAM-UHFFFAOYSA-N
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Preparation Methods

The synthesis of ethyl N-[8-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]carbamate can be achieved through multicomponent condensation reactions. One effective method involves the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This method is advantageous due to its simplicity and high yield. Industrial production methods may involve similar multicomponent reactions, optimized for large-scale synthesis .

Chemical Reactions Analysis

Ethyl N-[8-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]carbamate undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of ethyl N-[8-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]carbamate involves its interaction with specific molecular targets. For instance, similar compounds like zolpidem exert their effects by binding to γ-aminobutyric acid (GABA) receptors, leading to sedative and hypnotic effects . The exact molecular targets and pathways for this compound may vary depending on its specific biological activity.

Comparison with Similar Compounds

Ethyl N-[8-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]carbamate can be compared with other imidazo[1,2-a]pyridine derivatives such as zolpidem and alpidem. These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities and therapeutic applications .

Properties

Molecular Formula

C18H19N3O2

Molecular Weight

309.4 g/mol

IUPAC Name

ethyl N-[8-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]carbamate

InChI

InChI=1S/C18H19N3O2/c1-4-23-18(22)20-17-15(14-9-7-12(2)8-10-14)19-16-13(3)6-5-11-21(16)17/h5-11H,4H2,1-3H3,(H,20,22)

InChI Key

JBHSFNHOSUBTAM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC1=C(N=C2N1C=CC=C2C)C3=CC=C(C=C3)C

Origin of Product

United States

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